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Compound Focus: Voclosporin

CAS No.: 515814-00-3

Cat. No.: S1935113

The table below summarizes the core quantitative data on voclesporin's half-life, clearance, and distribution.
It is important to note the presence of multiple half-lives, which are dose-dependent and critical for

understanding its pharmacokinetic profile [1].

Parameter Value | Range Conditions |/ Notes

Apparent Oral Clearance 60 - 63.6 L/h At steady-state [2] [1].

(CLIF)

Apparent Volume of 2,154 L Extensive tissue distribution [3] [2] [1].

Distribution (Vd/F)

Terminal Half-Life ~30 hours (24.9 -  Associated with very low plasma concentrations;
(T~1/2~) 36.5 hrs) less relevant for dosing intervals [3] [1].

Dominant / Effect- ~7 hours Observed at therapeutic doses (e.g., 23.7 mg); more
Indicative Half-Life relevant for the dosing phase [1].

Dose-Dependent Half-Life 3.0 - 18.1 hours Ranges from low (0.25 mg/kg) to high doses (4.5
mg/kg) [1].

Protein Binding ~97% Primarily to plasma proteins [3] [1].
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Parameter Value /| Range Conditions | Notes

Route of Elimination Feces (~88%), Parent drug and metabolites [3] [4].
Urine (~2%)

Metabolic Pathways and Key Interactions

Voclosporin is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it
is also a substrate and inhibitor of P-glycoprotein (P-gp) [3] [5]. The following diagram illustrates its primary

metabolic pathway and major sites for drug interactions.
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Voclosporin is metabolized by CYP3A4 and transported by P-gp. Inhibitors and inducers of these proteins

significantly impact its plasma concentration.

Detailed Experimental Protocols for Key Studies

For research and development purposes, understanding the foundational clinical studies is critical. Here are

the methodologies for two pivotal drug-interaction studies.

Ketoconazole (CYP3A4 Inhibitor) Interaction Study [5]

This study assessed the impact of a strong CYP3A4 inhibitor on veclesporin exposure.

¢ Objective: To determine the effects of ketoconazole on the pharmacokinetics of voclosporin at
steady state.
¢ Design: Open-label, sequential study in healthy adult volunteers (n=24).
e Dosing Regimen:
o Period 1: Voclosporin 0.4 mg/kg orally every 12 hours for 10 days (Days 1-10).
o Period 2: Continuation of voclosporin plus Ketoconazole 400 mg once daily for 10 days (Days
11-20), administered concomitantly with the morning voclosporin dose.
¢ Pharmacokinetic Sampling: Intensive blood sampling for voclosporin quantification was performed
at0, 0.25,0.5,0.75,1,1.25,15,1.75, 2, 3,4, 5, 6, 8, 10, and 12 hours after the morning dose on
Day 10 (voclosporin alone) and Day 20 (voclosporin + ketoconazole).
¢ Key Findings: C~max~ and AUC of voclosporin increased by 6.4-fold and 18-fold, respectively.

Rifampin (CYP3A4 Inducer) Interaction Study [5]

This study evaluated the impact of a strong CYP3A4 inducer on veclesporin exposure.

¢ Objective: To determine the effects of rifampin on the pharmacokinetics of a single dose of
voclosporin.
¢ Design: Open-label, two-phase study in healthy adult volunteers.
e Dosing Regimen:
o Phase 1 (Reference): A single oral dose of Voclosporin 0.4 mg/kg was administered.
o Phase 2 (Test): After a washout period, subjects received Rifampin 600 mg once daily for
multiple days. On the final day, a single dose of Voclosporin 0.4 mg/kg was administered
concomitantly with rifampin.
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e Pharmacokinetic Sampling: Blood samples were collected over a period covering at least five half-
lives of voclosporin after both the reference and test doses.

¢ Key Findings: Rifampin pretreatment decreased the AUC of voclosporin by approximately 90% (to
0.9-fold), demonstrating a profound inductive effect [5].

Research and Development Considerations

e Dose-Dependent Elimination Kinetics: The half-life of voclosporin is not constant. It decreases
with lower doses, which is a critical factor for pharmacokinetic modeling and dose selection in clinical
trials [1].

¢ Non-Equilibrium Disposition in Kidneys: Preclinical data indicates that voclosporin rapidly
distributes to kidney tissue. Drug interactions with CYP3A4 modulators like ketoconazole and rifampin
can alter kidney exposure differently from plasma exposure, suggesting complex tissue-level
pharmacokinetics [6].

¢ Improved Metabolic Profile: The structural modification of voclosporin shifts its primary
metabolism to a different amino acid position compared to cyclosporine. This results in a lower load of
competitive, less-potent metabolites, contributing to a more predictable pharmacokinetic and
pharmacodynamic relationship [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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